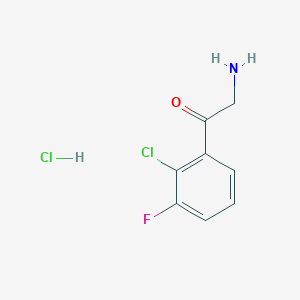

2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one hydrochloride

Description

2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C8H8ClFNO·HCl. It is a hydrochloride salt form of 2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one, which is known for its applications in various scientific research fields. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties.

Properties

IUPAC Name |

2-amino-1-(2-chloro-3-fluorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO.ClH/c9-8-5(7(12)4-11)2-1-3-6(8)10;/h1-3H,4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSWVIFQLRMKJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one hydrochloride typically involves the reaction of 2-chloro-3-fluoroacetophenone with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride

- 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride

- 2-Amino-1-(2-chloro-3-bromophenyl)ethan-1-one hydrochloride

Uniqueness

2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one hydrochloride is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one hydrochloride is a chemical compound with significant potential in pharmaceutical research due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H8ClFNO·HCl and a molecular weight of approximately 189.61 g/mol. Its structure includes an amino group and a ketone functional group, with a phenyl ring substituted by chlorine and fluorine atoms, which enhances its electrophilic character and reactivity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes, influencing biochemical pathways. The binding to active or allosteric sites on target proteins results in altered activity and function, which is crucial for its therapeutic potential .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. The presence of halogen substituents is believed to enhance its bioactivity against various bacterial strains. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects .

Pharmacological Applications

The compound's structural characteristics suggest potential applications in the treatment of various conditions, including:

- Neurotransmitter Modulation : Its ability to interact with neurotransmitter receptors makes it a candidate for studying neurological disorders.

- Cancer Therapy : The electrophilic nature may allow it to modify biomolecules involved in cancer progression.

Case Studies

Several studies have evaluated the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Study on Antibacterial Activity : A comparative study showed that derivatives with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that halogen substitution enhances efficacy .

- Enzyme Interaction Studies : Research indicated that compounds with similar functional groups could inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may have similar effects .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride | Different halogen position | Potentially different biological activity |

| 2-Amino-N-(2-chlorophenyl)acetamide | Amide instead of ketone | May exhibit different pharmacological properties |

| N-(2-Chloro-6-fluorophenyl)glycine | Glycine derivative | Altered amino acid structure influences activity |

| 2-Amino-N-(4-fluorophenyl)acetamide | Different halogen configuration | Variations in reactivity and activity |

Q & A

Q. Table 1. Key Characterization Parameters

| Parameter | Method | Expected Result | Reference |

|---|---|---|---|

| Melting Point | DSC | 195–198°C (decomposition) | |

| Purity | HPLC (UV/ELSD) | ≥95% (Area normalization) | |

| X-ray Diffraction | SHELXL Refinement | R1 < 2%, wR2 < 5% |

Q. Table 2. Solubility Profile

| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |

|---|---|---|

| DMSO | 50 | Stable (≤5% degradation) |

| Water | 10 | Hydrolyzes at pH >7 |

| Ethanol | 30 | Stable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.